2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine derivative belongs to a class of compounds characterized by substitutions at positions 2 and 9 of the purine scaffold, which are critical for modulating biological activity and physicochemical properties. The compound features a 4-(benzyloxy)phenyl group at position 2 and a 2-methoxyphenyl group at position 8. The 8-oxo moiety and 6-carboxamide group are conserved structural features in this family, contributing to hydrogen-bonding interactions and metabolic stability .
Synthetic routes for analogous compounds involve thiourea intermediates reacting with aldehydes (e.g., 4-ethoxybenzaldehyde) to form 8-mercaptopurine derivatives, followed by alkylation or oxidation steps .
Properties
IUPAC Name |
9-(2-methoxyphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4/c1-34-20-10-6-5-9-19(20)31-25-22(29-26(31)33)21(23(27)32)28-24(30-25)17-11-13-18(14-12-17)35-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H2,27,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAXMCITCZFDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative with potential therapeutic applications due to its biological activity. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
This compound belongs to the purine class of molecules, characterized by its unique structural features that enhance its biological activity. The presence of benzyloxy and methoxy groups contributes to its lipophilicity and ability to penetrate biological membranes.
1. Enzyme Inhibition
Research indicates that derivatives of this compound exhibit significant inhibitory activity against various enzymes, particularly those involved in neurological disorders. For instance, a related compound demonstrated potent inhibition of monoamine oxidase B (MAO-B), which is crucial for the treatment of Parkinson's disease. The IC50 value was reported at 0.062 µM , showcasing its competitive and reversible inhibition mechanism .
2. Antioxidant Activity
The compound also exhibits antioxidant properties, which are vital for neuroprotection. Its oxidative radical absorbance capacity (ORAC) was measured at 2.27 Trolox equivalents , indicating strong potential in mitigating oxidative stress in neuronal cells .
3. Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. It enhances the expression of pro-apoptotic proteins while reducing anti-apoptotic factors, suggesting a mechanism that promotes cell survival under stress conditions .
1. MAO-B Inhibition Studies
The inhibition studies conducted using kynuramine as a substrate revealed that the compound acts through a competitive inhibition mechanism. Lineweaver-Burk plots confirmed this behavior, where increasing concentrations of the compound led to higher slopes and intercepts on the Y-axis, indicative of competitive inhibition .
2. Apoptosis Induction
Further investigations into its apoptotic effects revealed that the compound can activate caspases (caspase-3 and caspase-9), which are critical mediators in the apoptotic pathway. This suggests that the compound may have dual roles in both preventing unwanted cell death and inducing apoptosis in cancerous cells .
Case Study 1: Neuroprotective Efficacy
A study involving the administration of this compound in animal models of Parkinson's disease showed significant improvements in motor function and reduced neuroinflammation markers. The results indicated a protective effect on dopaminergic neurons, aligning with its MAO-B inhibitory properties.
Case Study 2: Anticancer Potential
In vitro assays demonstrated that the compound could inhibit proliferation in various cancer cell lines through the induction of apoptosis. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, showcasing its potential as an anticancer agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 405.45 g/mol |
| MAO-B Inhibition IC50 | 0.062 µM |
| ORAC Value | 2.27 Trolox equivalents |
| Apoptosis Induction | Caspase-3/9 activation |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between the target compound and similar purine derivatives:
Notes:
- Benzyloxy vs. Bromine ( vs. In contrast, the benzyloxy group in the target compound increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility.
- Methoxy vs. Hydroxy ( vs. Target) : Methoxy groups (target, ) provide electron-donating effects without the acidity of hydroxyl groups, balancing solubility and stability. Hydroxyl groups () improve solubility via hydrogen bonding but may undergo glucuronidation in vivo.
- Amino Linkage (): The 4-hydroxyphenylamino group introduces a secondary amine, enabling additional hydrogen-bond interactions but increasing susceptibility to oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
